Phenethylamine Hydroiodide
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H12IN |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2-phenylethylazanium;iodide |
InChI |
InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H |
InChI Key |
UPHCENSIMPJEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH3+].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethylammonium iodide can be synthesized through a straightforward reaction between phenethylamine and hydroiodic acid. The reaction typically proceeds as follows:
Reaction: Phenethylamine is dissolved in an appropriate solvent, such as ethanol or methanol.
Addition of Hydroiodic Acid: Hydroiodic acid is added dropwise to the solution of phenethylamine under stirring.
Formation of Phenethylammonium Iodide: The reaction mixture is allowed to react at room temperature, leading to the formation of phenethylammonium iodide as a precipitate.
Isolation: The precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain pure phenethylammonium iodide.
Industrial Production Methods
In an industrial setting, the production of phenethylammonium iodide follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Using large reactors to mix phenethylamine and hydroiodic acid.
Controlled Conditions: Maintaining controlled temperature and stirring conditions to ensure complete reaction.
Purification: Employing filtration and drying techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Phenethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other halides or nucleophiles.
Oxidation Reactions: The phenethylammonium cation can undergo oxidation to form corresponding imines or other oxidized products.
Reduction Reactions: The compound can be reduced to form phenethylamine and hydrogen iodide.
Common Reagents and Conditions
Substitution: Reagents such as silver nitrate can be used to substitute the iodide ion with a nitrate ion.
Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.
Major Products
Substitution: Phenethylammonium nitrate.
Oxidation: Phenethylimine.
Reduction: Phenethylamine and hydrogen iodide.
Scientific Research Applications
Materials Science
Perovskite Solar Cells
Phenethylamine Hydroiodide is primarily utilized in the fabrication of perovskite solar cells. Research indicates that its incorporation into the perovskite layers significantly enhances the stability and efficiency of these solar devices. A study demonstrated that using this compound improved the stability of solar panels by over 90% after extensive testing (1,100 hours) .
Table 1: Stability Improvement in Perovskite Solar Cells
| Material Used | Stability Improvement (%) | Testing Duration (hours) |
|---|---|---|
| This compound | 90 | 1,100 |
| Control Group (without additive) | N/A | N/A |
Field Effect Transistors
In addition to solar cells, this compound has shown promise in enhancing the performance of field-effect transistors using tin-based perovskites. This advancement suggests its versatility in electronic applications .
Neurochemical Research
Phenethylamine compounds, including Hydroiodide, have been studied for their neurochemical effects. They can act as stimulants or hallucinogens and have been implicated in various neurological studies. For instance, a recent investigation into the neurochemical effects of related phenethylamines revealed alterations in dopamine and serotonin neurotransmission .
Case Study: Neurotransmission Effects
A study explored the effects of 2-chloro-4,5-methylenedioxymethamphetamine (a phenethylamine derivative) on neurotransmitter levels in animal models. It was found that specific doses led to significant increases in dopamine levels within critical brain regions .
Optoelectronic Devices
This compound is also employed in the development of optoelectronic devices such as light-emitting diodes (LEDs) and photodetectors. Its properties make it suitable for use in materials that require efficient charge transport and light emission.
Table 2: Applications in Optoelectronics
| Device Type | Application of this compound |
|---|---|
| Light-Emitting Diodes | Enhances light emission efficiency |
| Photodetectors | Improves charge transport properties |
Mechanism of Action
Phenethylammonium iodide exerts its effects primarily through its interaction with lead iodide in perovskite solar cells. The phenethylammonium cation binds to the surface of lead iodide, forming a passivating layer that reduces defect states and enhances charge carrier mobility . This interaction leads to improved efficiency and stability of the perovskite solar cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues in Pharmacology
Phenethylamine derivatives with substitutions on the aromatic ring or amine group exhibit diverse pharmacological activities, primarily via serotonin receptor (5-HT2A) modulation. Key examples include:
- Structural Insights: Alkyl (e.g., propyl in 2C-P) and halogen (e.g., iodine in 2C-I) substituents at position 4 enhance 5-HT2AR binding, while methoxy groups at positions 2 and 5 are critical for hallucinogenic activity . PEAI lacks these substituents, rendering it non-psychoactive.
- Adverse Effects: Novel phenethylamines (e.g., 25-NBOMe derivatives) are associated with neurotoxicity, psychosis, and seizures, unlike PEAI, which is utilized for its stability in industrial applications .
Hydrohalide Salts: Solubility and Stability
PEAI is compared to other phenethylamine salts for solubility and application-specific performance:
- Iodide Advantage : The iodide ion in PEAI facilitates stronger interactions with perovskite surfaces (e.g., Pb-I bonding), enhancing defect passivation compared to chloride or bromide salts .
Material Science: Perovskite Additives
PEAI outperforms other ammonium salts in perovskite solar cells:
- Mechanistic Insight : PEAI’s phenethyl group binds to undercoordinated Pb²⁺ sites, while CF₃PEAI adds hydrophobicity, further stabilizing perovskite films against moisture .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying phenethylamine hydroiodide to ensure high chemical purity?
- Methodology : Recrystallization using solvents like methanol or ethanol is commonly employed to remove impurities. High-performance liquid chromatography (HPLC) can validate purity (>97% as per analytical standards) . For hygroscopic compounds like this compound, inert-atmosphere techniques (e.g., glovebox handling) prevent moisture absorption during synthesis .
- Key Parameters : Monitor melting point (267°C) and solubility (DMSO/methanol) to confirm crystallinity and solvent compatibility .
Q. How should this compound be stored to maintain stability in long-term experiments?
- Protocol : Store at 2–8°C under inert gas (argon/nitrogen) to mitigate hygroscopic degradation. Use desiccants in storage containers and minimize exposure to light .
- Validation : Periodic FT-IR or NMR analysis can detect structural changes due to improper storage .
Q. What solvents are optimal for dissolving this compound in experimental settings?
- Guidance : Use polar aprotic solvents like DMSO for in vitro assays (limited aqueous solubility). For reaction chemistry, methanol is suitable but may require heating due to its low solubility (~2 mg/mL at 25°C) .
Advanced Research Questions
Q. How does this compound function in surface passivation for perovskite solar cells, and what experimental designs validate its efficacy?
- Mechanistic Insight : Its hydrophobic trifluoromethyl derivatives (e.g., CF3PEAI) reduce surface defects in perovskite films. Experimental setups involve spin-coating the compound onto perovskite layers, followed by XRD and SEM to assess crystallinity and morphology .
- Data Interpretation : Compare photovoltaic parameters (e.g., PCE, hysteresis) between treated and untreated cells to quantify passivation effects .
Q. What analytical techniques are most effective for detecting trace this compound in complex matrices (e.g., biological samples)?
- Comparative Analysis : QuEChERS-PSI-MS offers rapid screening (minutes per sample) but lower sensitivity vs. LC/QqQ-MS (ppb-level detection). Validate methods using spiked matrices and internal standards (e.g., deuterated analogs) .
- Troubleshooting : Address matrix interference by optimizing extraction solvents (e.g., acetonitrile for lipid-rich samples) .
Q. How can researchers resolve contradictions in thermal stability data for hydroiodide salts under varying experimental conditions?
- Case Study : Harmine hydroiodide decomposes at 300°C to form methylharmol, confirmed via TGA and high-resolution mass spectrometry . For this compound, replicate thermal studies under controlled atmospheres (N2 vs. air) to isolate oxidation effects.
- Data Normalization : Use differential scanning calorimetry (DSC) to compare decomposition enthalpies across batches .
Q. What protocols mitigate batch-to-batch variability in this compound for sensitive bioassays?
- Quality Control : Implement batch-specific COAs with NMR, elemental analysis, and HPLC data. For cell-based assays, quantify residual solvents (e.g., TFA) via GC-MS to ensure <1% contamination .
- Documentation : Archive aliquots from each batch under inert conditions for retrospective analysis .
Q. How can crystallographic data inform the design of this compound derivatives for targeted applications?
- Structural Analysis : Use single-crystal X-ray diffraction (e.g., COD entry 4500533) to determine bond angles/packing motifs. For pressure-induced hydration studies, apply diamond-anvil cell techniques to simulate extreme conditions .
- Computational Modeling : Pair experimental data with DFT calculations to predict stability of novel analogs (e.g., fluorinated derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
